5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol
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Overview
Description
5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol is a complex organic compound that features a combination of piperazine, pyrazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C30H34N4O3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C30H34N4O3/c1-22-29(24-8-10-25(36-2)11-9-24)30(32-31-22)27-13-12-26(20-28(27)35)37-19-18-33-14-16-34(17-15-33)21-23-6-4-3-5-7-23/h3-13,20,35H,14-19,21H2,1-2H3,(H,31,32) |
InChI Key |
WNUSDPJAKQVVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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